molecular formula C8H10N2O B8717149 (6,7-Dihydro-5H-cyclopenta[b]pyrazin-6-yl)methanol

(6,7-Dihydro-5H-cyclopenta[b]pyrazin-6-yl)methanol

Cat. No. B8717149
M. Wt: 150.18 g/mol
InChI Key: AVGXFYDTYMYUGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6,7-Dihydro-5H-cyclopenta[b]pyrazin-6-yl)methanol is a useful research compound. Its molecular formula is C8H10N2O and its molecular weight is 150.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality (6,7-Dihydro-5H-cyclopenta[b]pyrazin-6-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6,7-Dihydro-5H-cyclopenta[b]pyrazin-6-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(6,7-Dihydro-5H-cyclopenta[b]pyrazin-6-yl)methanol

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

6,7-dihydro-5H-cyclopenta[b]pyrazin-6-ylmethanol

InChI

InChI=1S/C8H10N2O/c11-5-6-3-7-8(4-6)10-2-1-9-7/h1-2,6,11H,3-5H2

InChI Key

AVGXFYDTYMYUGL-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=NC=CN=C21)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4.5 g (23.4 mmol) of 6,7-dihydro-5H-cyclopentapyrazine-6 carboxylic acid ethyl ester (prepared by analogy to the method described in WO99/02517) in 90 ml of anhydrous tetrahydrofuran under argon was added 1.33 g (35.1 mmol) of lithium aluminium hydride. The resulting mixture was stirred at room temperature for 2 h. The reaction mixture was diluted with 100 ml of diethylether at 0° C. and treated with excess of a saturated aqueous solution of sodium sulfate. Further solid sodium sulfate was added and the organic phase was filtered to remove salts. The solvent was evaporated to dryness to give 3.3 g (94%) of product as an oil.
Name
6,7-dihydro-5H-cyclopentapyrazine-6 carboxylic acid ethyl ester
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
1.33 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
90 mL
Type
solvent
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six
Yield
94%

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